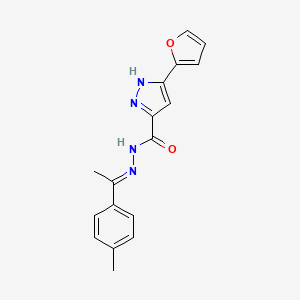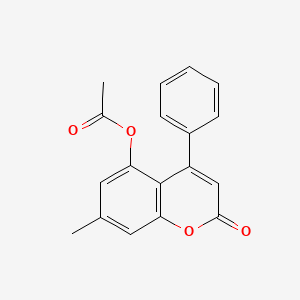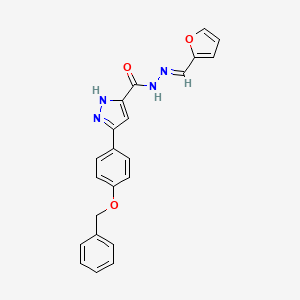![molecular formula C18H21N3O4S B11663590 4-(azepan-1-ylsulfonyl)-N'-[(Z)-furan-2-ylmethylidene]benzohydrazide](/img/structure/B11663590.png)
4-(azepan-1-ylsulfonyl)-N'-[(Z)-furan-2-ylmethylidene]benzohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(azepan-1-ylsulfonyl)-N’-[(Z)-furan-2-ylmethylidene]benzohydrazide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a benzohydrazide core with an azepane sulfonyl group and a furan-2-ylmethylidene substituent, making it a versatile molecule for research and industrial purposes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(azepan-1-ylsulfonyl)-N’-[(Z)-furan-2-ylmethylidene]benzohydrazide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 4-(azepan-1-ylsulfonyl)benzoic acid with hydrazine hydrate to form the corresponding hydrazide. This intermediate is then reacted with furan-2-carbaldehyde under specific conditions to yield the final product. The reaction conditions often include the use of solvents like ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, is common to achieve the desired quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
4-(azepan-1-ylsulfonyl)-N’-[(Z)-furan-2-ylmethylidene]benzohydrazide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride, potentially converting the azepane sulfonyl group to a simpler amine.
Substitution: Nucleophilic substitution reactions can occur, especially at the furan ring, using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Halogens, alkylating agents, polar aprotic solvents.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, reduced hydrazides.
Substitution: Halogenated or alkylated derivatives.
Wissenschaftliche Forschungsanwendungen
4-(azepan-1-ylsulfonyl)-N’-[(Z)-furan-2-ylmethylidene]benzohydrazide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a bioactive compound, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential, particularly in drug development for treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Wirkmechanismus
The mechanism of action of 4-(azepan-1-ylsulfonyl)-N’-[(Z)-furan-2-ylmethylidene]benzohydrazide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, its antimicrobial activity could be due to the inhibition of bacterial enzymes, while its anticancer properties might involve the induction of apoptosis in cancer cells.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-(azepan-1-ylsulfonyl)benzoic acid
- 4-(azepan-1-ylsulfonyl)benzenesulfonyl chloride
Uniqueness
Compared to similar compounds, 4-(azepan-1-ylsulfonyl)-N’-[(Z)-furan-2-ylmethylidene]benzohydrazide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the furan-2-ylmethylidene group, in particular, enhances its potential for diverse applications in research and industry.
Eigenschaften
Molekularformel |
C18H21N3O4S |
|---|---|
Molekulargewicht |
375.4 g/mol |
IUPAC-Name |
4-(azepan-1-ylsulfonyl)-N-[(Z)-furan-2-ylmethylideneamino]benzamide |
InChI |
InChI=1S/C18H21N3O4S/c22-18(20-19-14-16-6-5-13-25-16)15-7-9-17(10-8-15)26(23,24)21-11-3-1-2-4-12-21/h5-10,13-14H,1-4,11-12H2,(H,20,22)/b19-14- |
InChI-Schlüssel |
IPRZEGKJODFWIH-RGEXLXHISA-N |
Isomerische SMILES |
C1CCCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)N/N=C\C3=CC=CO3 |
Kanonische SMILES |
C1CCCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NN=CC3=CC=CO3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(2-ethoxyphenyl)-2-{[(4-methylphenyl)carbonyl]amino}-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B11663507.png)
![2,6-Dimethoxy-4-{(E)-[({[4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-YL]sulfanyl}acetyl)hydrazono]methyl}phenyl acetate](/img/structure/B11663513.png)
![ethyl (2Z)-5-(2,5-dimethoxyphenyl)-2-(4-ethoxybenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11663518.png)
![Ethyl 2-[(2E)-3-(furan-2-YL)-2-(phenylformamido)prop-2-enamido]acetate](/img/structure/B11663530.png)

![N'-[(E)-[1-(3-Cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-YL)-2,5-dimethyl-1H-pyrrol-3-YL]methylidene]-4-[(4-phenyl-1,3-thiazol-2-YL)amino]benzohydrazide](/img/structure/B11663537.png)

![N'-[(E)-1-(3-nitrophenyl)ethylidene]-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbohydrazide](/img/structure/B11663551.png)
![2,6-dimethoxy-4-[(E)-{[4-(2-methoxyphenyl)piperazin-1-yl]imino}methyl]phenol](/img/structure/B11663560.png)
![(5Z)-5-({5-Bromo-2-[2-(4-cyclohexylphenoxy)ethoxy]phenyl}methylidene)-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B11663567.png)
![3-(4-bromophenyl)-N'-[(E)-3-pyridinylmethylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11663573.png)

![N-(2-chlorophenyl)-2-{[(4-methylphenyl)carbonyl]amino}-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B11663585.png)
![1-(3,4-Dimethylphenyl)-2-[(4-hydroxy-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)sulfanyl]ethanone](/img/structure/B11663594.png)
